4-Fluoro-3-nitrophenyl pivalate
Overview
Description
4-Fluoro-3-nitrophenyl pivalate is a chemical compound that has garnered significant attention due to its unique properties and potential applications in various fields. It is a derivative of pivalic acid and is characterized by the presence of a fluoro and nitro group on the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that its targets could be a wide range of biomolecules.
Mode of Action
It’s known that similar compounds, such as 4-fluoro-3-nitrophenyl azide, can form a covalent bond with biomolecules upon photo-irradiation . This suggests that 4-Fluoro-3-nitrophenyl pivalate might interact with its targets in a similar manner, leading to changes in the biomolecules’ structure and function.
Biochemical Pathways
Given its potential use in biomolecule immobilization and bioconjugation , it’s likely that it affects a variety of biochemical pathways depending on the specific biomolecules it interacts with.
Result of Action
Based on the known actions of similar compounds , it’s likely that it leads to changes in the structure and function of the biomolecules it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrophenyl pivalate typically involves the esterification of 4-fluoro-3-nitrophenol with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable methods such as continuous flow synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrophenyl pivalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-3-nitrophenol and pivalic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides; conditions include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride; conditions include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); solvents like water or ethanol and temperatures ranging from room temperature to reflux.
Major Products
Nucleophilic Substitution: Substituted phenyl pivalates
Reduction: 4-Fluoro-3-aminophenyl pivalate
Hydrolysis: 4-Fluoro-3-nitrophenol and pivalic acid
Scientific Research Applications
4-Fluoro-3-nitrophenyl pivalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitrophenyl acetate
- 4-Fluoro-3-nitrophenyl benzoate
- 4-Fluoro-3-nitrophenyl methanesulfonate
Uniqueness
4-Fluoro-3-nitrophenyl pivalate is unique due to the presence of the pivalate ester group, which imparts distinct reactivity and stability compared to other similar compounds. Its specific combination of functional groups makes it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl) 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPBVPEPYHRLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190961 | |
Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-98-5 | |
Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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